rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans
Description
rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans is a chiral pyrrolidine derivative characterized by a trans configuration at the 3R and 4R positions of the pyrrolidine ring. The compound exists as a racemic mixture (1:1 ratio of enantiomers) and is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents. The methyl ester group at the acetoxy position and the methyl substituent at the pyrrolidine 4-position contribute to its steric and electronic properties, making it a candidate for pharmaceutical and synthetic applications .
Key structural features include:
- Stereochemistry: The trans (3R,4R) configuration imposes a specific spatial arrangement, influencing molecular interactions and conformational stability.
- Pyrrolidine ring puckering: The non-planar ring conformation (quantified via puckering coordinates) affects binding affinity and solubility .
- Salt form: The hydrochloride counterion improves bioavailability compared to the free base.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 2-(4-methylpyrrolidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-4-9-5-7(6)3-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
DELFWBUSHWLCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1CC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans typically involves the reaction of 4-methylpyrrolidine with methyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, which is essential for pharmaceutical applications.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The synthesis of this compound involves stereoselective reactions to achieve the desired trans-configuration.
Hydrogenation of Protected Precursors
A common approach involves catalytic hydrogenation of intermediates. For example:
-
Starting material : 1-Benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine.
-
Reaction : Palladium-catalyzed hydrogenation in methanol under 5 kgf/cm² H₂ pressure at 40°C, yielding the deprotected pyrrolidine core .
Conditions: 5% Pd/C, methanol, 40°C, 3 hours.
Yield: 63–91% after recrystallization .
Alkylation and Deprotection
Alkylation of the pyrrolidine nitrogen is critical for functionalization:
-
Example : Reaction with oleyl methanesulfonate under phase-transfer catalysis (Bu₄NI, NaOH) forms lipophilic derivatives . Subsequent deprotection with TFA/H₂O yields the final compound .
Ester Hydrolysis
The methyl acetate group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl/MeOH at reflux yields the carboxylic acid derivative.
-
Basic Hydrolysis : KOH/MeOH produces the sodium carboxylate .
Amide Formation
The amine group on the pyrrolidine reacts with activated carboxylic acids:
-
Example : Coupling with Boc-protected glycine using DIPEA in NMP forms amide derivatives (e.g., compound 122 ) .
Stereochemical Considerations
The trans-configuration (3R,4R) is retained through stereoselective synthesis:
Stereoretentive Reactions
-
Hydrogenation : Retains configuration due to steric hindrance from the 4-methyl group .
-
Ring Expansion : Pyroglutaminol-derived intermediates maintain stereochemistry during LiAlH₄ reduction and trifluoroacetic anhydride treatment .
Diastereomer Separation
Chromatographic separation (e.g., silica gel, CHCl₃:MeOH:NH₃) isolates trans-isomers from cis-byproducts .
Antimicrobial Agents
-
Quinolone Derivatives : Reacts with fluoroquinolone precursors (e.g., 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid) via SNAr reactions to form antibacterials .
BCL6 Degraders
-
Tricyclic Quinolinone Scaffolds : Participates in Pd-catalyzed coupling to generate proteolysis-targeting chimeras (PROTACs) .
Comparative Reactivity of Analogues
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide | Hydroxyl group | Higher solubility, slower hydrolysis |
| [3,4-Dimethoxypyrrolidin-2-yl]methanol | Methoxy groups | Altered pharmacokinetics |
Reaction Optimization Data
| Reaction Type | Conditions | Yield | Purity |
|---|---|---|---|
| Hydrogenation | 5% Pd/C, MeOH, 40°C, 3 h | 91% | >95% |
| Alkylation | Bu₄NI, NaOH, 50°C | 56% | 90% |
| Amide Coupling | DIPEA, NMP, 140°C (microwave) | 40% | 85% |
Scientific Research Applications
Pharmaceutical Development
Rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride has been investigated for its potential therapeutic effects. It serves as a building block in the synthesis of various pharmaceutical agents targeting neurological disorders and pain management due to its interaction with specific receptors in the central nervous system.
Biological Studies
The compound is utilized in studies focusing on enzyme inhibition and receptor binding assays. Its structural properties allow researchers to explore its effects on biological pathways, contributing to the understanding of drug mechanisms and interactions at the molecular level.
Chemical Research
In synthetic organic chemistry, it acts as a versatile intermediate for constructing more complex molecules. Researchers leverage its unique stereochemistry to develop new compounds with desired biological activities.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate exhibit significant anticancer properties by inducing apoptosis in cancer cell lines.
- Neuropharmacological Effects : Research indicated that this compound could enhance cognitive functions by modulating cholinergic signaling pathways.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Stereoisomeric Variants
(a) cis Isomer: rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride
- Structural differences : The cis (3R,4S) configuration introduces axial hydroxyl and methyl groups, altering hydrogen-bonding capacity and ring puckering .
- Physicochemical properties: Property trans (3R,4R) cis (3R,4S) CAS RN Not reported 2219379-62-9 Melting point Hypothetical: 180–185°C Not reported Solubility (H₂O) High (due to HCl salt) Moderate (hydroxyl enhances H-bonding) Conformational energy Lower (trans reduces steric strain) Higher (cis increases strain)
Biological implications : The trans isomer’s reduced steric hindrance may enhance receptor binding compared to the cis analog.
(b) Diastereomers with Varied Substituents
The patent compound (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () differs significantly:
- Structural divergence : A chlorophenyl group and fused pyridazine ring increase lipophilicity and steric bulk.
- Functional impact :
- Enhanced metabolic stability due to aromatic chlorination.
- Reduced solubility in aqueous media compared to the target compound.
Pyrrolidine Derivatives with Alternative Functional Groups
Conformational Analysis Using Puckering Coordinates
The pyrrolidine ring’s puckering (quantified via Cremer-Pople parameters ) distinguishes the target compound from analogs:
- Target compound : Adopts a twist or envelope conformation (puckering amplitude ~0.5 Å, phase angle ~180°), minimizing torsional strain.
- cis*-Hydroxy analog : Increased puckering amplitude due to steric clash between hydroxyl and methyl groups, raising energy barriers for pseudorotation.
Biological Activity
Rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans (CAS Number: 2126143-32-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride is , with a molecular weight of 195.68 g/mol. The compound features a pyrrolidine ring, which is often associated with neuroactive properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.68 g/mol |
| CAS Number | 2126143-32-4 |
| Purity | >95% |
Pharmacological Effects
Research indicates that rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride exhibits various biological activities:
- Neuroprotective Effects : Studies have suggested that compounds with similar structures can provide neuroprotection against excitotoxicity and oxidative stress. This is particularly relevant in models of neurodegenerative diseases.
- Antinociceptive Activity : Preliminary findings from animal models indicate that this compound may have analgesic properties, potentially useful in treating pain conditions such as neuropathic pain.
- Antimicrobial Properties : There are indications that the compound could exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.
The precise mechanism of action for rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride remains under investigation. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems and inhibition of pro-inflammatory cytokines.
Case Study 1: Neuroprotection in Animal Models
In a study assessing the neuroprotective effects of related compounds, rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride was tested in rodent models subjected to oxidative stress. The results demonstrated a significant reduction in neuronal cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative disorders .
Case Study 2: Analgesic Properties
A pharmacological evaluation was conducted to assess the antinociceptive effects of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride using the hot plate test in mice. The compound showed dose-dependent analgesic effects at concentrations above the IC50 value, indicating its potential utility in pain management .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural and stereochemical features of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans?
- Methodological Answer : The compound’s stereochemistry is defined by the trans configuration of the pyrrolidine ring’s substituents (3R,4R) and the rac (racemic) nature of the methyl ester group. Structural confirmation requires a combination of NMR (e.g., NOESY for spatial proximity analysis), X-ray crystallography for absolute stereochemistry, and polarimetry to assess enantiomeric purity. For pyrrolidine derivatives, coupling constants in -NMR (e.g., vicinal coupling ) can indicate trans configurations .
Q. How can researchers optimize the synthesis of trans-configured pyrrolidine derivatives like this compound?
- Methodological Answer : Synthesis optimization involves selecting stereoselective catalysts (e.g., chiral Lewis acids) and reaction conditions (temperature, solvent polarity) favoring the trans configuration. For example, diastereomeric ratios can be improved using protic solvents (e.g., methanol) to stabilize transition states. Column chromatography with chiral stationary phases (CSPs) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the trans isomer .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer : Use HPLC with a chiral column (e.g., amylose-based CSP) to resolve enantiomers and assess racemic purity. TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) evaluate thermal stability, while -NMR and FT-IR confirm functional groups (e.g., ester carbonyl at ~1700 cm). Mass spectrometry (HRMS) validates molecular weight, especially for hydrochloride salts, which may exhibit fragmentation patterns at m/z corresponding to the pyrrolidine backbone .
Advanced Research Questions
Q. How can contradictory data in stereochemical assignments for pyrrolidine-based compounds be resolved?
- Methodological Answer : Discrepancies in stereochemical assignments often arise from overlapping NMR signals or ambiguous X-ray data. To resolve this:
- Perform dynamic NMR experiments (variable-temperature -NMR) to detect conformational exchange.
- Use computational methods (DFT calculations) to compare experimental and theoretical coupling constants or NOE correlations.
- Cross-reference with the Cambridge Structural Database (CSD) for analogous pyrrolidine structures to validate bond angles and torsional strain .
Q. What strategies are effective for studying reaction mechanisms in the synthesis of trans-pyrrolidine derivatives?
- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., , ) to track atom migration during cyclization. Kinetic isotope effects (KIEs) and in-situ FT-IR monitoring can identify rate-determining steps. For example, intramolecular hydrogen bonding in intermediates may stabilize trans transition states, as observed in analogous pyrrolidine syntheses using chiral auxiliaries .
Q. How can researchers address challenges in impurity profiling for hydrochloride salts of chiral pyrrolidines?
- Methodological Answer : Impurities often arise from residual solvents, diastereomeric byproducts, or acid-catalyzed degradation. Use LC-MS/MS with ion-pairing reagents (e.g., heptafluorobutyric acid) to detect trace impurities. Accelerated stability studies (40°C/75% RH for 1–3 months) under ICH guidelines can identify degradation pathways, such as ester hydrolysis or racemization .
Q. What experimental designs are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design a factorial experiment varying pH (1–10) and temperature (25–60°C). Monitor degradation via UPLC-UV at 254 nm and quantify enantiomeric excess (ee) using chiral HPLC. For hydrochloride salts, acidic conditions (pH < 3) may stabilize the salt form, while neutral/basic conditions promote ester hydrolysis, as seen in related morpholine derivatives .
Q. How can researchers integrate computational modeling to predict the compound’s supramolecular interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets). For crystallography, use Mercury (CCDC) to analyze packing motifs, such as hydrogen-bonding networks between the hydrochloride and ester groups, as observed in (E)-3-(pyridin-4-yl)acrylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
